molecular formula C14H13N3O6 B11539843 6-[(1E)-2-(2,5-dimethoxyphenyl)vinyl]-5-nitropyrimidine-2,4-diol

6-[(1E)-2-(2,5-dimethoxyphenyl)vinyl]-5-nitropyrimidine-2,4-diol

Cat. No.: B11539843
M. Wt: 319.27 g/mol
InChI Key: GIMLNYJYUGGRPH-HWKANZROSA-N
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Description

6-[(E)-2-(2,5-dimethoxyphenyl)-1-ethenyl]-5-nitro-2,4-pyrimidinediol is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitro group, a pyrimidine ring, and a 2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-2-(2,5-dimethoxyphenyl)-1-ethenyl]-5-nitro-2,4-pyrimidinediol typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration, using a mixture of concentrated sulfuric acid and nitric acid.

    Attachment of the 2,5-Dimethoxyphenyl Group: This step can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of 2,5-dimethoxyphenyl is coupled with a halogenated pyrimidine intermediate.

    Formation of the Ethenyl Linkage: The final step involves the formation of the ethenyl linkage through a Heck reaction, where a vinyl halide is coupled with the pyrimidine derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be necessary. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the ethenyl linkage.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-[(E)-2-(2,5-dimethoxyphenyl)-1-ethenyl]-5-nitro-2,4-pyrimidinediol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer or infectious diseases, due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 6-[(E)-2-(2,5-dimethoxyphenyl)-1-ethenyl]-5-nitro-2,4-pyrimidinediol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidine ring can interact with nucleic acids or proteins. The 2,5-dimethoxyphenyl group may enhance the compound’s binding affinity to certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyphenethylamine: A compound with similar methoxy groups but different overall structure and applications.

    Phenol, 2,6-dimethoxy-: Another compound with methoxy groups, but with a phenol core instead of a pyrimidine ring.

Uniqueness

6-[(E)-2-(2,5-dimethoxyphenyl)-1-ethenyl]-5-nitro-2,4-pyrimidinediol is unique due to its combination of a nitro group, a pyrimidine ring, and a 2,5-dimethoxyphenyl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C14H13N3O6

Molecular Weight

319.27 g/mol

IUPAC Name

6-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C14H13N3O6/c1-22-9-4-6-11(23-2)8(7-9)3-5-10-12(17(20)21)13(18)16-14(19)15-10/h3-7H,1-2H3,(H2,15,16,18,19)/b5-3+

InChI Key

GIMLNYJYUGGRPH-HWKANZROSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-]

solubility

35.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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